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Compound Name:
2-(2-Carboxyethyl)thio-4,6-

dimethylpyrimidine

Cat. No.: B1361289 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Carboxyethyl)thio-4,6-
dimethylpyrimidine

Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical

properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine (CAS No. 247225-29-2).

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug

development, serving as the core structure for numerous therapeutic agents.[1][2]

Understanding the fundamental physicochemical characteristics of novel pyrimidine derivatives

is a critical prerequisite for any research and development endeavor, directly influencing factors

such as bioavailability, formulation, and mechanism of action. This document details the

molecular structure, a probable synthetic route, and offers both established data and validated

experimental protocols for determining key properties including pKa, lipophilicity (logP/logD),

and aqueous solubility. The insights provided herein are intended to equip researchers,

chemists, and drug development professionals with the foundational knowledge required to

effectively utilize this compound in their scientific investigations.

Molecular Identity and Synthesis
The initial step in characterizing any compound is to establish its precise molecular identity and

a reliable method for its synthesis.
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Molecular Structure and Identifiers
Chemical Name: 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

CAS Number: 247225-29-2[3][4]

Molecular Formula: C₉H₁₂N₂O₂S[3][4]

Molecular Weight: 212.27 g/mol [3][4]

General Hazard: Classified as an irritant. Standard laboratory precautions, including the use

of personal protective equipment, are advised.[3]

Proposed Synthetic Pathway
The synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine can be logically achieved

via a two-step process, beginning with a classic condensation reaction followed by a

nucleophilic substitution. This approach is well-established for creating 2-thio-substituted

pyrimidines.[5][6]

Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine This intermediate is formed through

the cyclocondensation of acetylacetone with thiourea. The β-dicarbonyl nature of acetylacetone

provides the C-C-C backbone that reacts with the N-C-N unit of thiourea to form the

heterocyclic pyrimidine ring.[6]

Step 2: S-alkylation to Yield the Final Product The thiol group of the intermediate is a potent

nucleophile. It can be alkylated using a suitable three-carbon electrophile, such as 3-

bromopropanoic acid, in the presence of a base. The base deprotonates the thiol, forming a

more reactive thiolate anion, which then attacks the electrophilic carbon of the alkyl halide,

displacing the bromide and forming the final thioether linkage. The synthesis of similar S-

substituted derivatives has been reported, validating this approach.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1361289?utm_src=pdf-body
https://matrix.staging.1int.co.uk/404
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB3266135.htm
https://matrix.staging.1int.co.uk/404
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB3266135.htm
https://matrix.staging.1int.co.uk/404
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB3266135.htm
https://matrix.staging.1int.co.uk/404
https://www.benchchem.com/product/b1361289?utm_src=pdf-body
https://en.wikipedia.org/wiki/Pyrimidine
http://www.orgsyn.org/demo.aspx?prep=CV5P0703
http://www.orgsyn.org/demo.aspx?prep=CV5P0703
https://www.researchgate.net/publication/350543165_Synthesis_of_46-Dimethylpyrimidine_2-Thiosubstituted_Derivatives_and_Their_Preliminary_Biological_Evaluation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Cyclocondensation

Step 2: S-Alkylation

Acetylacetone

2-Mercapto-4,6-
dimethylpyrimidine

+ Thiourea
(Base, EtOH)

Thiourea

2-(2-Carboxyethyl)thio-4,6-
dimethylpyrimidine3-Bromopropanoic Acid

+ Base (e.g., NaH)
(Solvent, e.g., DMF)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the title compound.

Core Physicochemical Properties
The following sections detail key physicochemical parameters. Where experimental data is

unavailable, robust, field-proven protocols are provided.

Physical State and Thermal Properties
Property Value Significance

Appearance
White to off-white crystalline

solid

Provides a baseline for identity

and purity assessment.

Melting Point 219-221 °C[3]
A sharp melting range is a

primary indicator of high purity.

Density 1.26 g/cm³[3]

Useful for formulation,

processing, and packaging

calculations.
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Acid-Base Properties (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter

for any potential drug candidate. It dictates the compound's ionization state across a range of

pH values, directly impacting solubility, membrane permeability, and interactions with biological

targets.[8]

Theoretical Insight: 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is an amphoteric

molecule, meaning it possesses both acidic and basic functional groups.

Acidic Group: The carboxylic acid (-COOH) is expected to have a pKa (pKa₁) in the range of

4.0 - 5.0, typical for aliphatic carboxylic acids.

Basic Group: The pyrimidine ring contains two nitrogen atoms. While pyrimidine itself is a

weak base (pKa of the protonated form is ~1.23), the electron-donating methyl groups may

slightly increase its basicity.[5] This pKa (pKa₂) will represent the dissociation of the

protonated pyrimidine ring.

Cationic Form
(Fully Protonated)

Zwitterionic Form
(Neutral)

pH > pKa₂ (~1-2)

Anionic Form
(Fully Deprotonated)

pH > pKa₁ (~4-5)

Click to download full resolution via product page

Caption: Predominant ionization states as a function of pH.

Experimental Protocol: Determination of pKa by Potentiometric Titration This method provides

a reliable, direct measurement of a compound's pKa values.[9]
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Principle: A solution of the compound is titrated with a standardized strong acid or base while

the pH is continuously monitored. The pKa is determined from the midpoint of the buffer

regions on the resulting titration curve.

Methodology:

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known

volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) to

ensure solubility.

Titration for pKa₁ (Acidic): Begin titrating the solution with a standardized strong base

(e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition. The

pKa₁ is the pH at the half-equivalence point.

Titration for pKa₂ (Basic): In a separate experiment, dissolve the compound and titrate with

a standardized strong acid (e.g., 0.1 M HCl). The pKa₂ corresponds to the pH at the half-

equivalence point for the protonation of the pyrimidine nitrogen.

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are identified as

the pH at the center of the flattest regions of the curve (buffer regions), which correspond

to 50% neutralization of the respective functional group.

Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment

versus an aqueous (polar) one. It is a key determinant of absorption, distribution, metabolism,

and excretion (ADME) properties.[10]

logP: The partition coefficient for the neutral species of the molecule.

logD: The distribution coefficient at a specific pH, which accounts for all ionization states of

the molecule. For an ionizable compound like this, logD is the more physiologically relevant

parameter.[11]

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination The "shake-flask"

method is the gold-standard for logP/logD measurement.[12]
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Principle: The compound is partitioned between two immiscible phases, typically n-octanol

and an aqueous buffer. The concentrations in each phase are measured to calculate the

distribution coefficient.

Methodology:

System Preparation: Prepare a phosphate buffer at pH 7.4 to mimic physiological

conditions. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by

mixing them vigorously and allowing the layers to separate. This prevents volume changes

during the experiment.

Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous

buffer. Add an equal volume of pre-saturated n-octanol.

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant

temperature to ensure equilibrium is reached.

Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and

aqueous layers.

Quantification: Carefully remove an aliquot from each phase. Determine the concentration

of the compound in each layer using a suitable analytical method, such as UV-Vis

spectroscopy or HPLC.

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in

Octanol] / [Concentration in Aqueous] )

Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor

aqueous solubility is a major hurdle in drug development, affecting absorption and requiring

complex formulations.

Theoretical Insight: The molecule's solubility is expected to be highly pH-dependent.

In neutral water: Solubility is likely to be low due to the relatively non-polar pyrimidine ring

and thioether linkage.
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In acidic solution (e.g., 5% HCl): Solubility may increase slightly due to the protonation of the

basic pyrimidine nitrogen, forming a more soluble salt.[13]

In basic solution (e.g., 5% NaOH, 5% NaHCO₃): Solubility is expected to be significantly

higher. The carboxylic acid will be deprotonated to form a carboxylate salt, which is much

more polar and water-soluble.[14][15] The observation of effervescence (CO₂ bubbles) upon

addition to NaHCO₃ is a definitive test for the presence of a carboxylic acid.[13][15]

Experimental Protocol: Qualitative Solubility Classification This workflow systematically

classifies the compound's solubility based on its acid-base properties.[15][16]

Add Compound to Water

Soluble in 5% NaOH?

If Insoluble

Soluble in 5% NaHCO₃?
(Observe for effervescence)

Yes

Soluble in 5% HCl?

No

Result: Strong Acid
(Carboxylic Acid)

Yes

Result: Insoluble
(Neutral Compound)

No

Result: Weak Base
(Amine/Pyrimidine)

Yes

Click to download full resolution via product page

Caption: Decision workflow for solubility classification.

Methodology:
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Water: Add ~10-20 mg of the compound to 1 mL of deionized water in a test tube. Agitate

and observe.

5% NaOH: If insoluble in water, add the compound to 1 mL of 5% NaOH solution. Agitate

and observe. Solubility indicates an acidic functional group.[15]

5% NaHCO₃: If soluble in NaOH, repeat the test with 5% NaHCO₃ solution. Solubility

and/or effervescence confirms a relatively strong acid, such as a carboxylic acid.[13][15]

5% HCl: If insoluble in water and NaOH, test solubility in 1 mL of 5% HCl. Solubility

indicates a basic functional group.[13]

Potential Applications and Conclusion
The physicochemical profile of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine—possessing

both hydrogen bond donors/acceptors and tunable lipophilicity—makes it an intriguing scaffold.

The broader class of 2-thio-pyrimidines is known to exhibit a wide spectrum of biological

activities, including anticancer, antiviral, and antimicrobial effects.[17][18][19][20] Furthermore,

closely related S-substituted 4,6-dimethylpyrimidine-2-thiols have demonstrated plant growth-

stimulating properties, opening a potential avenue in agrochemical research.[7]

In conclusion, this guide establishes 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine as an

amphoteric, crystalline solid with a high melting point indicative of good stability and purity. Its

key physicochemical properties—pKa, logD, and solubility—are shown to be intrinsically linked

to pH, a critical consideration for its handling and application. The experimental protocols

detailed herein provide a robust framework for researchers to fully characterize this compound,

enabling its rational use in drug discovery, medicinal chemistry, and other scientific fields.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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